molecular formula C24H21N3O2 B7712749 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide

Cat. No. B7712749
M. Wt: 383.4 g/mol
InChI Key: ZQCCZAASMHKQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, also known as HMQN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has also been found to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to have a wide range of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and its effects on neuronal cells. Another area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide. Additionally, the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide in combination with other compounds for synergistic effects is an area of potential research.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, or N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, is a promising chemical compound that has shown potential therapeutic properties in scientific research. Its anti-tumor, anti-inflammatory, and anti-oxidant activities make it a promising candidate for further investigation. The future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide are vast, and its potential applications in medicine are exciting.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide involves the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde and N-(o-tolyl)isonicotinamide in the presence of a base catalyst, such as potassium carbonate. The resulting product is purified using column chromatography to obtain pure N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-6-3-4-9-21(16)27(24(29)18-10-12-25-13-11-18)15-20-14-19-8-5-7-17(2)22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCCZAASMHKQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-4-carboxamide

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